molecular formula C12H14ClN3O B1489250 5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole CAS No. 2098117-37-2

5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole

货号: B1489250
CAS 编号: 2098117-37-2
分子量: 251.71 g/mol
InChI 键: JAVGOOFWHPLSEA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. This compound integrates two privileged pharmacophores: the benzo[d]isoxazole ring and the piperazine moiety. The benzo[d]isoxazole core is a significant heterocycle in anticancer agent development, with research indicating that such hybrids demonstrate potent cytotoxic activities against challenging cancer cell lines, including hepatocellular carcinoma . The piperazine ring, a highly versatile nitrogen-containing heterocycle, is a fundamental building block found in a wide array of bioactive molecules and is known to improve solubility and optimize pharmacokinetic properties . The primary research application of this compound lies in its potential as a multifunctional building block for constructing novel molecular hybrids, particularly in oncology. The reactive chloro and piperazinylmethyl substituents provide distinct sites for further synthetic modification, allowing researchers to create targeted libraries for high-throughput screening. The molecular framework is highly relevant for investigating kinase inhibition pathways and tubulin polymerization, which are critical mechanisms in halting uncontrolled cell proliferation . This makes it a valuable tool for researchers optimizing lead compounds with the goal of achieving higher potency, selectivity, and improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. This product is provided as a high-purity solid for research purposes. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the associated Safety Data Sheet (SDS) prior to handling and adhere to all laboratory safety protocols.

属性

IUPAC Name

5-chloro-3-(piperazin-1-ylmethyl)-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c13-9-1-2-12-10(7-9)11(15-17-12)8-16-5-3-14-4-6-16/h1-2,7,14H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVGOOFWHPLSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NOC3=C2C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, structural characteristics, and various biological evaluations, including case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14ClN3OC_{12}H_{14}ClN_3O, with a molecular weight of 251.71 g/mol. The compound features a five-membered isoxazole ring fused to a benzene ring, with a chlorine substituent and a piperazine group. This unique structure contributes to its biological activity across various domains.

Synthesis Methods

Several synthetic pathways have been developed for creating derivatives of this compound. These methods often involve the modification of the isoxazole or piperazine moieties to enhance biological activity. For instance, Byrappa et al. (2017) reported the synthesis of isoxazoline derivatives that demonstrated promising cytotoxic effects against tumor cells.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, Naidu et al. (2014) evaluated several benzo[d]isoxazole derivatives for their anticancer properties, revealing that some exhibited moderate to potent activity against human leukemia and breast cancer cell lines, with IC50 values ranging from 6.25 to 12.5 µg/mL .

Table 1: Cytotoxicity of Selected Derivatives

CompoundCancer Cell LineIC50 (µg/mL)
5aCEM (T-lymphocyte)6.25
5cHeLa (cervical carcinoma)12.5
6bMCF-7 (breast cancer)3.125

2. Antimycobacterial Activity

The compound has also been investigated for its antimycobacterial properties against Mycobacterium tuberculosis. A study found that certain derivatives displayed significant activity, with minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL . This suggests potential applications in developing new anti-tuberculosis therapies.

3. Neuropharmacological Effects

In another study focusing on neuropharmacological effects, compounds derived from this structure were tested for their affinity towards serotonin receptors (5-HT1A and 5-HT2A). Some derivatives showed moderate affinity, indicating potential use as antipsychotic agents . The structure-activity relationship (SAR) analysis highlighted how modifications in the piperazine moiety influenced receptor binding affinity.

Table 2: Receptor Affinity of Selected Derivatives

CompoundReceptor TypeAffinity (Ki nM)
6jD28.1
6g5-HT1A9.7
6h5-HT2A3.2

Case Study: Anticancer Evaluation

A notable case study involved the evaluation of a series of piperazine-linked benzo[d]isoxazole derivatives against human cancer cell lines. The study utilized flow cytometry to assess apoptosis induction, revealing that several compounds significantly increased p53 expression levels and activated caspase pathways in MCF-7 cells, leading to enhanced apoptotic activity .

Case Study: Antitubercular Activity

In another investigation focusing on antitubercular activity, the synthesized compounds were tested against Mycobacterium tuberculosis H37Rv strain. The results indicated promising activity with selectivity indices greater than 130 for the most active compounds, suggesting their potential as lead candidates for further drug development .

科学研究应用

Antipsychotic Potential

Research indicates that derivatives of benzo[d]isoxazole, including 5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole, exhibit significant antipsychotic properties. A study highlighted its ability to interact with multiple neurotransmitter receptors, including dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors. This polypharmacological profile suggests potential efficacy in treating schizophrenia and related disorders without the common side effects associated with traditional antipsychotics .

Table 1: Receptor Affinities of Related Compounds

CompoundD2 Receptor Ki (nM)5-HT1A Receptor Ki (nM)5-HT2A Receptor Ki (nM)
Compound A8.19.73.2
Compound B15.012.04.5
This compoundTBDTBDTBD

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its pharmacological profile. The presence of the piperazine moiety is particularly important as it contributes to the compound's affinity for various receptors. Studies have shown that altering substituents on the benzo[d]isoxazole ring can significantly affect receptor binding and activity .

Antidepressant Effects

In addition to its antipsychotic properties, compounds similar to this compound have been investigated for their antidepressant effects. The modulation of serotonergic systems is believed to play a key role in these effects, making this compound a candidate for further exploration in mood disorder treatments .

Anti-inflammatory Properties

Some studies suggest that derivatives of this compound may exhibit anti-inflammatory properties by interacting with specific inflammatory pathways. This opens avenues for research into its use in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have documented the effects of compounds related to this compound:

  • Antipsychotic Efficacy : A study demonstrated that certain derivatives showed improved efficacy in animal models of schizophrenia compared to traditional antipsychotics, indicating a favorable safety profile with reduced extrapyramidal symptoms .
  • Behavioral Studies : In vivo studies have shown that these compounds can alleviate symptoms associated with psychosis without inducing catalepsy, a common side effect of many antipsychotic drugs .
  • Inflammation Models : Research has indicated potential benefits in models of inflammation, suggesting that the compound could serve dual roles in treating both psychiatric and inflammatory conditions .

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Benzo[d]isoxazole vs. Benzo[c]isoxazole Derivatives
The benzo[d]isoxazole scaffold in the target compound differs from benzo[c]isoxazole isomers in the position of the oxygen and nitrogen atoms. For example, 5-chloro-3-(4-chlorophenyl)benzo[c]isoxazole (3n) exhibits MAO-B inhibitory activity (IC₅₀ = 0.89 µM) but lacks the piperazine moiety critical for receptor binding in the target compound . Structural isomerism significantly impacts electronic properties and binding interactions, as computational studies show that benzo[d]isoxazole derivatives exhibit distinct charge distribution compared to benzo[c] analogs, influencing their affinity for targets like MAOs .

Benzo[d]isoxazole vs. Benzoxazolone Derivatives Benzoxazolone derivatives, such as 5-chloro-3-[4-(2-bromophenyl)piperazin-1-ylmethyl]benzoxazol-2-one (Compound 8), demonstrate antiviral activity against SARS-CoV-2 variants (binding energy: -9.2 kcal/mol for XBB.1.5) .

Piperazine Substituent Modifications

Substituent Effects on Receptor Affinity
In analogs like 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, replacing the piperidine with substituted piperazines (e.g., 1-(2-methoxyphenyl)piperazine) reduces affinity for D₂, 5-HT₁A, and 5-HT₂A receptors by 2–10-fold, highlighting the superiority of unsubstituted piperazine in maintaining receptor interactions . The target compound’s unsubstituted piperazine allows for reversible binding to neurotransmitter receptors, whereas bulky substituents (e.g., 2-ethylbenzyl in compound 3 from ) introduce steric hindrance, diminishing potency .

Linker Length and Flexibility

The methylene (-CH₂-) linker in the target compound contrasts with longer alkyl chains (3–4 carbons) in derivatives like 9c and 9d. For D₂ and 5-HT₁A receptors, four-carbon linkers improve affinity (e.g., 9d: D₂ Kᵢ = 12 nM vs. However, shorter linkers enhance metabolic stability by minimizing oxidative degradation sites.

Receptor Binding and Selectivity
  • Dopamine D₂ Receptor : Piperazine-containing derivatives show moderate affinity (Kᵢ = 20–50 nM), but substitution patterns on piperazine (e.g., halogenated aryl groups) reduce selectivity .
  • Serotonin Receptors : The benzo[d]isoxazole core confers 5-HT₁A/5-HT₂A dual activity, with unsubstituted piperazine optimizing balanced binding (e.g., 9a: 5-HT₁A Kᵢ = 15 nM vs. 5-HT₂A Kᵢ = 18 nM) .
Enzyme Inhibition

Unlike benzo[c]isoxazole derivatives (e.g., 3n: MAO-B IC₅₀ = 0.89 µM), the target compound’s benzo[d]isoxazole core and piperazine group may redirect activity toward kinase or protease inhibition, as seen in related scaffolds targeting apoptosis-inducing proteins .

Physicochemical Properties
  • Melting Point: Piperazine-substituted analogs (e.g., compound 3 in ) exhibit higher melting points (191.5°C) compared to non-piperazine derivatives (e.g., 3l: 137°C), attributed to enhanced crystalline packing from hydrogen-bonding interactions .
  • Solubility : The piperazine moiety improves aqueous solubility at physiological pH, critical for bioavailability.

Data Tables

Table 2. Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Solubility (mg/mL)
Target Compound N/A 280.72 N/A
3n 229–232 293.15 0.12 (DMSO)
Compound 3 191.5 385.29 0.35 (Water)

准备方法

Isoxazole Core Formation

The synthesis of the benzo[d]isoxazole core, particularly substituted at the 3- and 5-positions, is central to preparing 5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole. Several regioselective and efficient methods exist for constructing 3,5-disubstituted isoxazoles:

  • Copper(I)-Catalyzed One-Pot Cycloaddition : A widely used method involves copper(I)-catalyzed 1,3-dipolar cycloaddition between in situ generated nitrile oxides and terminal alkynes. This method is regioselective and experimentally convenient, allowing rapid synthesis of 3,5-disubstituted isoxazoles under mild conditions.

  • p-Tosylalcohol-Catalyzed Cyclization : Another approach uses p-tosylalcohol as a catalyst to promote the reaction between propargylic alcohols and N-protected hydroxylamines, followed by detosylation and 5-endo-dig cyclization to yield the isoxazole ring.

  • Environmentally Benign One-Pot Processes : Green chemistry approaches utilize deep eutectic solvents (e.g., choline chloride:urea) or ionic liquids to facilitate the regioselective synthesis of isoxazoles from aldehydes and alkynes, offering recyclable and less hazardous reaction media.

  • Electrochemical Synthesis : Recent advances include electrochemical methods where N-hydroxybenzimidoyl chlorides react with alkynes under constant current electrolysis in methanolic medium, yielding isoxazoles efficiently without metal catalysts.

  • Metal-Free and Ultrasound-Assisted Methods : Metal-free protocols using bases such as DBU or ultrasound irradiation have been reported to promote 1,3-dipolar cycloaddition of nitrile oxides with alkynes, providing high yields under mild and environmentally friendly conditions.

Attachment of the Piperazin-1-ylmethyl Group

The piperazin-1-ylmethyl substituent at the 3-position is introduced through nucleophilic substitution or reductive amination strategies:

  • Nucleophilic Substitution : A common method involves the reaction of a 3-(chloromethyl)benzo[d]isoxazole intermediate with piperazine under basic conditions to substitute the chlorine with the piperazinylmethyl group.

  • Reductive Amination : Alternatively, the 3-position aldehyde derivative of benzo[d]isoxazole can be reacted with piperazine followed by reduction to form the piperazin-1-ylmethyl substituent.

These reactions are typically carried out in polar aprotic solvents such as DMF or DMSO at elevated temperatures to ensure complete substitution.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Isoxazole ring formation Copper(I) catalyst, nitrile oxides + alkynes, or electrochemical cyclization Formation of 3,5-disubstituted benzo[d]isoxazole core
2 Aromatic chlorination POCl₃ or electrophilic chlorinating agent Introduction of 5-chloro substituent
3 Nucleophilic substitution or reductive amination Piperazine, base, solvent (DMF/DMSO), heat Attachment of piperazin-1-ylmethyl group at 3-position

Detailed Research Findings and Notes

  • Regioselectivity : The copper(I)-catalyzed cycloaddition ensures regioselective formation of the isoxazole ring, crucial for placing substituents correctly at the 3- and 5-positions.

  • Green Chemistry : Use of deep eutectic solvents and ionic liquids reduces environmental impact and improves recyclability of solvents in isoxazole synthesis.

  • Electrochemical Methods : Electrolysis offers a metal-free alternative with good yields and mild reaction conditions, which may be advantageous for sensitive substituents like piperazine.

  • Reaction Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for monitoring reaction progress and confirming product structure.

  • Purification : Crude products are purified by washing with bicarbonate solution, ethanol, and diethyl ether, followed by recrystallization or chromatographic techniques to obtain pure this compound.

常见问题

Q. What are the key synthetic routes for preparing 5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole, and what intermediates are critical for structural validation?

Methodological Answer: The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves:

Intermediate preparation : Synthesize the benzo[d]isoxazole core with a chloromethyl group at position 3 (e.g., 3-(chloromethyl)-5-chlorobenzo[d]isoxazole).

Piperazine coupling : React the chloromethyl intermediate with piperazine under basic conditions (e.g., K₂CO₃/NaHCO₃) in polar aprotic solvents like DMF or acetonitrile .

Purification : Use column chromatography (silica gel, EtOAc/hexane) or recrystallization.
Validation : Confirm intermediates via 1H/13C^1H/^{13}C NMR (e.g., δ 4.2–4.5 ppm for -CH₂-N- piperazine) and HRMS (exact mass ± 2 ppm). Final product purity is assessed by HPLC (>95%) .

Q. How is the structural stability of this compound characterized under varying pH and temperature conditions?

Methodological Answer:

  • Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures (typically >200°C for benzoisoxazoles) .
  • pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via LC-MS, focusing on hydrolysis of the isoxazole ring or piperazine N-alkyl bond. Stability is optimal in neutral to slightly acidic conditions .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data (e.g., MAO inhibition vs. anticancer activity) for benzo[d]isoxazole derivatives, including 5-Chloro-3-(piperazin-1-ylmethyl) analogs?

Methodological Answer:

  • Target-specific assays : Use isoform-selective MAO-A/MAO-B enzymatic assays (e.g., kynuramine substrate) to distinguish inhibitory activity . For anticancer activity, screen against multiple cell lines (e.g., HT-1080 fibrosarcoma, MCF-7 breast cancer) with controls for cytotoxicity in normal cells (e.g., MRC5 fibroblasts) .
  • Structure-activity relationship (SAR) : Modify the piperazine substituents (e.g., -CF₃, -OCH₃) to determine if MAO inhibition (IC₅₀ < 10 µM) correlates with antiproliferative activity (IC₅₀ ~10–20 µM) .

Q. How can computational modeling guide the optimization of this compound for selective dopamine receptor binding?

Methodological Answer:

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with D2/D4 receptors. Focus on piperazine’s amine group forming hydrogen bonds with Asp115 (D2) or Glu196 (D4) .
  • MD simulations : Run 100-ns molecular dynamics to assess stability of the ligand-receptor complex. Prioritize analogs with lower binding energy (<-8 kcal/mol) and consistent RMSD (<2 Å) .

Analytical and Mechanistic Questions

Q. What spectroscopic techniques are essential for confirming the regiochemistry of the piperazinylmethyl group in this compound?

Methodological Answer:

  • 1H^1H NMR : The methylene (-CH₂-) protons adjacent to piperazine resonate as a singlet at δ 3.6–4.0 ppm.
  • NOESY/ROESY : Detect spatial proximity between the piperazine protons and the benzoisoxazole aromatic protons to confirm position 3 substitution .
  • X-ray crystallography : Resolve crystal structures to unambiguously assign regiochemistry (e.g., CCDC deposition) .

Q. How does the piperazine moiety influence the compound’s pharmacokinetic properties, and what modifications improve blood-brain barrier (BBB) penetration?

Methodological Answer:

  • LogP optimization : Introduce lipophilic groups (e.g., -CF₃) to piperazine, increasing logP from ~1.5 to >2.5 (measured via shake-flask method).
  • PAMPA-BBB assay : Screen analogs for permeability (Pe > 4.0 × 10⁻⁶ cm/s indicates BBB penetration). Tertiary amine derivatives show enhanced passive diffusion .

Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in cytotoxicity assays for this compound?

Methodological Answer:

  • Standardized protocols : Use identical cell passage numbers, serum lots, and incubation times. Pre-treat compounds with DMSO (<0.1% final concentration).
  • Internal controls : Include reference drugs (e.g., doxorubicin for IC₅₀ validation) and normalize data to vehicle-treated cells. Replicate experiments ≥3 times .

Biological Activity and Mechanisms

Q. What evidence supports the dual MAO-B inhibition and antiproliferative activity of this compound derivatives?

Methodological Answer:

  • MAO-B inhibition : IC₅₀ values of 8–15 µM in recombinant MAO-B assays using luminescent substrates (e.g., Amplex Red) .
  • Antiproliferative mechanism : Induce apoptosis via caspase-3/7 activation (measured via fluorogenic substrates) and mitochondrial membrane depolarization (JC-1 staining) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole
Reactant of Route 2
5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。